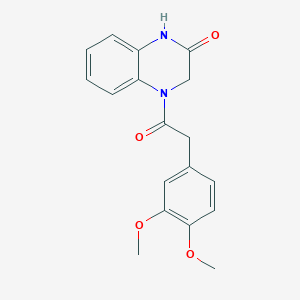

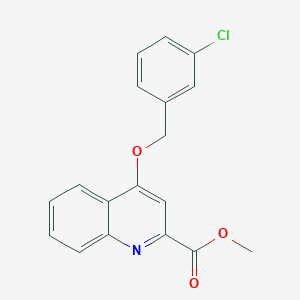

![molecular formula C18H17N5O4 B2551223 N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide CAS No. 1706075-13-9](/img/structure/B2551223.png)

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound appears to be a complex molecule that incorporates several distinct structural motifs, including a 2,3-dihydrobenzo[b][1,4]dioxin moiety, a pyrazole ring, and a 6-oxopyridazinyl group. These structural elements suggest that the compound could have interesting chemical and biological properties, potentially including antioxidant activity as indicated by related structures in the provided data.

Synthesis Analysis

The synthesis of related 2,3-dihydrobenzo[1,4]dioxine derivatives has been reported using a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols. This method involves the use of PdI2 and KI in N,N-dimethylacetamide (DMA) as the solvent, with the reaction proceeding under a CO-air mixture at elevated pressures. The process exhibits significant stereoselectivity, with the Z isomers being preferentially or exclusively formed. The configuration of the major stereoisomers was confirmed by X-ray diffraction analysis .

Molecular Structure Analysis

The molecular structure of compounds related to the target molecule has been elucidated using techniques such as NMR, mass spectrometry, and elemental analysis. In particular, the structures of compounds within the benzothiazine and pyrazolobenzothiazine series have been confirmed by X-ray crystallography, which provides a definitive characterization of the three-dimensional arrangement of atoms within the molecule .

Chemical Reactions Analysis

While the specific chemical reactions of the target compound are not detailed in the provided papers, the synthesis and structural elucidation of related compounds suggest that the target molecule could undergo similar reactions. The presence of reactive functional groups such as the acetamide side chain indicates potential for further chemical modifications, which could be exploited in the design of new biologically active molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be inferred from related structures. The compounds synthesized in the studies exhibit moderate to significant radical scavenging activity, which is indicative of antioxidant properties. This suggests that the target compound may also possess similar properties, potentially making it a candidate for further biological studies and applications. The solubility, stability, and reactivity of the compound would be influenced by its functional groups and overall molecular architecture .

Relevant Case Studies

The provided papers do not detail specific case studies involving the target compound. However, the antioxidant studies conducted on the synthesized benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides indicate that these compounds, and by extension potentially the target compound, could serve as templates for the development of new bioactive molecules with enhanced properties .

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Research has shown that pyrazole-acetamide derivatives play a crucial role in forming coordination complexes with metals, which can significantly influence their antioxidant activity. For example, novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives demonstrated significant antioxidant activity, showcasing the potential of these compounds in developing antioxidant agents (Chkirate et al., 2019).

Antimicrobial and Antioxidant Synthesis

The synthesis of novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides has been researched for their antimicrobial and antioxidant properties. These compounds have shown moderate to significant radical scavenging activity, indicating their potential as templates for developing biologically active compounds (Ahmad et al., 2012).

Anticancer Activity

Another aspect of research focuses on the design and synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives for their in vitro cytotoxic activity against cancer cell lines. This research avenue aims to identify new anticancer agents by modifying the molecular structure to enhance efficacy against specific cancer types (Al-Sanea et al., 2020).

Enzyme Inhibition Studies

Research into novel derivatives, including pyrazole and oxadiazole moieties, has shown potential in enzyme inhibition, targeting enzymes like α-glucosidase and acetylcholinesterase. These studies are crucial for developing new therapeutic agents for diseases like diabetes and Alzheimer's, where enzyme inhibition can play a therapeutic role (Abbasi et al., 2019).

Antiviral Research

The compound's structural components have also been explored for their antiviral properties, particularly against HIV-1. Research into novel N′-(1-(aryl)ethylidene)-2-(5,5-dioxido-3-phenylbenzo[e]pyrazolo[4,3-c][1,2]thiazin-4(1H)-yl)acetohydrazides has shown promising anti-HIV-1 activity, indicating the potential of these compounds in antiviral therapy (Aslam et al., 2014).

Mechanism of Action

In terms of biological activity, some compounds with a similar structure have shown moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . Cholinesterases are enzymes that break down acetylcholine, a key neurotransmitter in the body, and lipoxygenases are involved in the metabolism of arachidonic acid, a fatty acid that plays a role in inflammation and other physiological processes .

The compound also exhibited antibacterial activity, particularly against B. subtilis and E. coli, inhibiting bacterial biofilm growth . Biofilms are communities of microorganisms that can adhere to surfaces and are often resistant to antibiotics .

properties

IUPAC Name |

N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-2-(6-oxopyridazin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O4/c24-17(11-23-18(25)6-3-7-19-23)21-13-8-20-22(9-13)10-14-12-26-15-4-1-2-5-16(15)27-14/h1-9,14H,10-12H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYLOLJZURYIOJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)CN4C(=O)C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-(dimethylamino)propyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2551142.png)

![2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-phenethylacetamide](/img/structure/B2551148.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2551150.png)

![ethyl 4-(2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate](/img/structure/B2551152.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B2551154.png)

![5-(3-fluoro-4-methoxybenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2551156.png)

![(S)-5-Benzyl-2-mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B2551162.png)